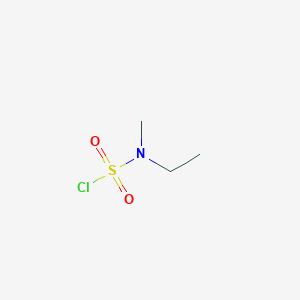

Ethyl(methyl)sulfamoyl chloride

Overview

Description

Ethyl(methyl)sulfamoyl chloride is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related sulfamoyl and methylsulfonyl compounds is well-documented. For instance, ethylammonium N-sulfonic acid chloride, a sulfonic acid functionalized ionic liquid, was synthesized and used as a catalyst for the synthesis of xanthene derivatives . Similarly, the synthesis of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as COX-2 inhibitors has been reported . These methods could potentially be adapted for the synthesis of this compound by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of the ethyl methyl sulfide-mercury(II) chloride complex was determined by X-ray diffraction, which revealed a trans conformation about the CS-CC axis . This information can be useful in predicting the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

Several papers discuss the chemical reactivity of compounds similar to this compound. For instance, ethyl glyoxylate N-tosylhydrazone was used as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions . This suggests that this compound could also participate in similar sulfonyl-transfer reactions. Additionally, the reactivity of ethyl 2-thenyl sulfide in various conditions has been explored, providing insights into the behavior of sulfur-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, which can help infer the properties of this compound. For example, ionic liquids containing methyl- and ethyl-sulfate anions were found to be stable, water-soluble, and displayed an electrochemical window of greater than 4 V . These properties are relevant when considering the potential applications of this compound in various chemical processes.

Scientific Research Applications

1. Efficient Method for Sulfamoylation of Hydroxyl Group

Ethyl(methyl)sulfamoyl chloride has been applied in the sulfamoylation of hydroxyl groups. The process is accelerated when using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as a solvent. This method results in high yields of target sulfamates without requiring a base, and it is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

2. Activation for Synthesis of Aliphatic Sulfonamides

This compound has been used in the activation of sulfamoyl chlorides for the synthesis of aliphatic sulfonamides. This process involves the abstraction of Cl-atom by a silyl radical, facilitating the hydrosulfamoylation of inexpensive olefins. This method is significant for late-stage functionalization in medicinal chemistry, producing complex molecules such as sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

3. Synthesis of Sulfamoyl-4-oxoquinoline-3-carboxamides

This compound is instrumental in synthesizing sulfamoyl-4-oxoquinoline-3-carboxamides. These compounds have been used as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, highlighting their potential in therapeutic applications (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).

4. Novel Zinc Ion-Selective Membrane Electrode

This compound derivatives have been used in the preparation of a PVC-based Zn2+-selective electrode. This electrode displayed a broad working concentration range and fast response time, proving useful for determining zinc(II) contents in various materials (Saleh & Gaber, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl(methyl)sulfamoyl chloride is a chemical compound used in organic synthesis It’s often used as an intermediate in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it’s involved in .

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . More research is needed to provide a detailed explanation of its interaction with its targets.

Biochemical Pathways

As an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .

Pharmacokinetics

As a chemical used in synthesis, its bioavailability would depend on the specific conditions of the reaction it’s involved in .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions that lead to the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s typically stored at room temperature, suggesting that it’s stable under these conditions . More research is needed to fully understand how different environmental factors influence its action.

properties

IUPAC Name |

N-ethyl-N-methylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWXMTQLPYVTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627187 | |

| Record name | Ethyl(methyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35856-61-2 | |

| Record name | Ethyl(methyl)sulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-methylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

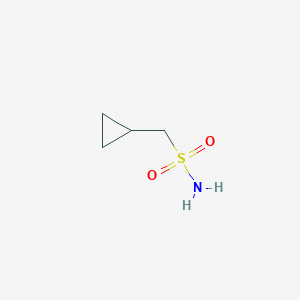

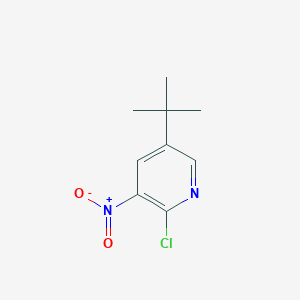

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

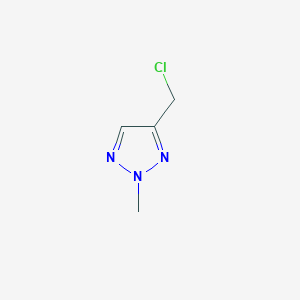

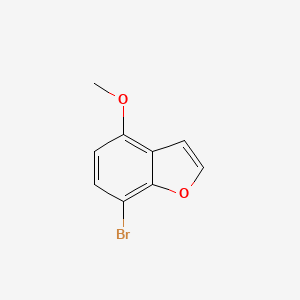

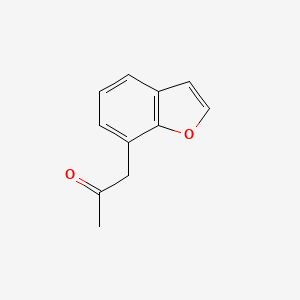

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)

![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)